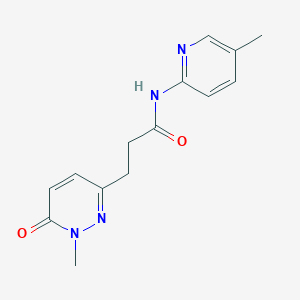
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring and a propanamide group, contributing to its unique chemical behavior. Its IUPAC name reflects its complex structure, which includes both a pyridazine and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 1018298-07-1 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory processes. By inhibiting PDE4, the compound may help modulate levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects .
Biological Activities
1. Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, analogs have shown efficacy in reducing inflammation in animal models by decreasing pro-inflammatory cytokine production .
2. Antioxidant Activity
The compound is also being investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that related compounds can scavenge free radicals effectively.
3. Potential Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine ring can enhance its potency against tumor cells . For instance, compounds with similar structural features have demonstrated significant activity against human glioblastoma and melanoma cell lines .
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: PDE4 Inhibition
A study on pyridazinone derivatives revealed that they could selectively inhibit PDE4, leading to reduced inflammation in models of chronic obstructive pulmonary disease (COPD). The findings suggest that structural modifications can enhance selectivity and potency against PDE4 .
Case Study 2: Antitumor Activity
In vitro assays on various cancer cell lines showed that certain derivatives of the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This highlights the potential for developing new anticancer agents based on this scaffold .
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:
属性
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-3-6-12(15-9-10)16-13(19)7-4-11-5-8-14(20)18(2)17-11/h3,5-6,8-9H,4,7H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUBOQRMKJGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














